6-(Ethanesulfonyl)pyridine-3-boronic acid
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Overview
Description
“6-(Ethanesulfonyl)pyridine-3-boronic acid” is a chemical compound . It is a type of boronic acid, which is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” often involves the addition of organometallic reagents to boranes . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis
The molecular structure of “6-(Ethanesulfonyl)pyridine-3-boronic acid” involves the formation of a five- or six-membered boronic cyclic ester in aqueous media . The hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .Chemical Reactions Analysis
Boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” are used in Suzuki–Miyaura (SM) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Scientific Research Applications
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Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods of Application : The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
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Separation and Enrichment of Polyphenols
- Field : Biochemistry
- Application Summary : Boronic acid-functionalized magnetic nanoparticles were developed to capture efficiently cis-diol-containing polyphenols under neutral condition .
- Methods of Application : Polyethyleneimine (PEI) was applied as a scaffold to amplify the number of boronic acid moieties. While 6-aminopyridine-3-boronic acid was used as an affinity ligand due to low pKa value and excellent water solubility toward polyphenols .
- Results : The prepared boronic acid-functionalized magnetic nanoparticles provided high binding capacity and fast binding kinetics under neutral conditions .
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Synthetic Receptors for Low Molecular Compounds
- Field : Organic Chemistry
- Application Summary : During 2013 the established area of synthetic receptors for low molecular compounds was further developed .
- Methods of Application : Novel detection methodologies were introduced .
- Results : An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labeling .
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Separation and Enrichment of Polyphenols
- Field : Biochemistry
- Application Summary : Boronic acid-functionalized magnetic nanoparticles were developed to capture efficiently cis-diol-containing polyphenols under neutral condition .
- Methods of Application : Polyethyleneimine (PEI) was applied as a scaffold to amplify the number of boronic acid moieties. While 6-aminopyridine-3-boronic acid was used as an affinity ligand due to low pKa value and excellent water solubility toward polyphenols .
- Results : The prepared boronic acid-functionalized magnetic nanoparticles provided high binding capacity and fast binding kinetics under neutral conditions .
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Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application Summary : 3-Pyridinylboronic acid can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The reaction is typically performed using a palladium catalyst and a base .
- Results : This method allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
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Regioselective Suzuki-Miyaura Coupling and Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
- Field : Organic Chemistry
- Application Summary : 3-Pyridinylboronic acid can be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
- Methods of Application : The reaction is typically performed using a palladium catalyst and a base .
- Results : This method allows for the formation of complex organic structures in a single step .
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Highly Efficient Separation and Enrichment of Polyphenols
- Field : Biochemistry
- Application Summary : Boronic acid-functionalized magnetic nanoparticles were developed to capture efficiently cis-diol-containing polyphenols under neutral condition .
- Methods of Application : Polyethyleneimine (PEI) was applied as a scaffold to amplify the number of boronic acid moieties. While 6-aminopyridine-3-boronic acid was used as an affinity ligand due to low pKa value and excellent water solubility toward polyphenols .
- Results : The prepared boronic acid-functionalized magnetic nanoparticles provided high binding capacity and fast binding kinetics under neutral conditions .
-
Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application Summary : 3-Pyridinylboronic acid can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The reaction is typically performed using a palladium catalyst and a base .
- Results : This method allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Regioselective Suzuki-Miyaura Coupling and Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
- Field : Organic Chemistry
- Application Summary : 3-Pyridinylboronic acid can be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
- Methods of Application : The reaction is typically performed using a palladium catalyst and a base .
- Results : This method allows for the formation of complex organic structures in a single step .
Safety And Hazards
Future Directions
The future directions in the research and application of “6-(Ethanesulfonyl)pyridine-3-boronic acid” and similar boronic acids could involve their use in the synthesis of more complex organic compounds. For instance, the polyethyleneimine (PEI)-assisted 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles (MNPs) were developed to capture efficiently cis-diol-containing polyphenols under neutral condition .
properties
IUPAC Name |
(6-ethylsulfonylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHDBJRIKJSJMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681620 |
Source
|
Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethanesulfonyl)pyridine-3-boronic acid | |
CAS RN |
1256345-84-2 |
Source
|
Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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